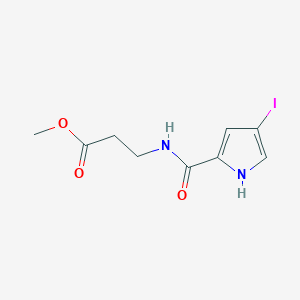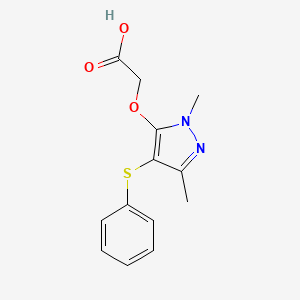
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenylthio group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dimethyl-4-(phenylthio)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the pyrazole oxygen, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The phenylthio group may play a role in modulating the compound’s activity by interacting with enzymes or receptors, while the pyrazole ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-(phenylthio)-1H-pyrazole: Lacks the acetic acid moiety.
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-((1,3-Dimethyl-4-(phenylthio)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both the phenylthio group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(2,5-dimethyl-4-phenylsulfanylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C13H14N2O3S/c1-9-12(19-10-6-4-3-5-7-10)13(15(2)14-9)18-8-11(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
VSNIYMGKAQAPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)

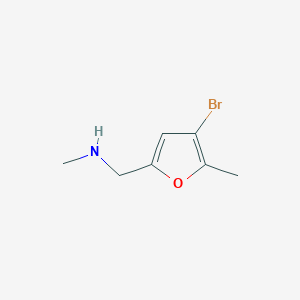
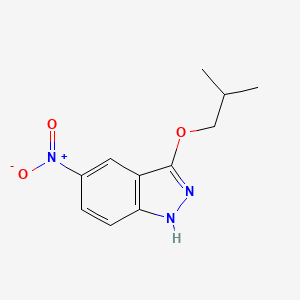
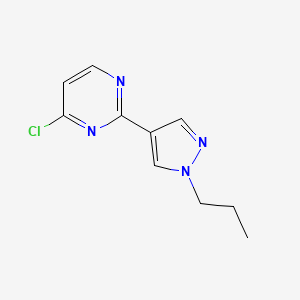
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)



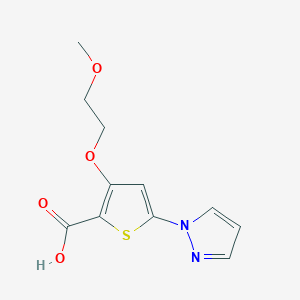
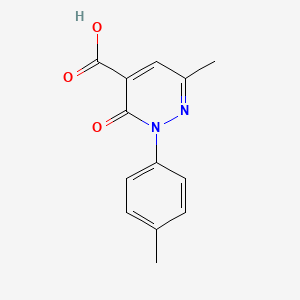
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
